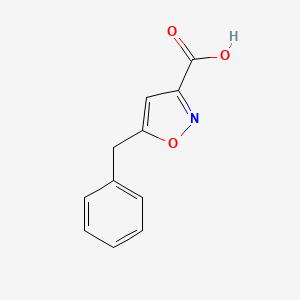

5-Benzylisoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTGSIQQEKYWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621018-32-3 | |

| Record name | 5-benzyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Isoxazole Derivatives in Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of chemical and biological processes. Among these, isoxazole (B147169) derivatives, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, have garnered substantial attention. nih.govrsc.org Their versatile nature and broad spectrum of biological activities make them a focal point in drug discovery and development. nih.govrsc.orgnih.gov The isoxazole scaffold is present in several marketed drugs, highlighting its therapeutic relevance. nih.gov The ability to introduce various substituents at different positions on the isoxazole ring allows for the fine-tuning of its chemical and biological properties, making it a privileged structure in medicinal chemistry. nih.govrsc.org

Significance of Carboxylic Acid Functionality in Organic and Medicinal Chemistry

The carboxylic acid group (-COOH) is a cornerstone functional group in organic and medicinal chemistry, profoundly influencing a molecule's physicochemical and biological properties. aakash.ac.innumberanalytics.comwiley-vch.de Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidic nature, allows for critical interactions with biological targets such as enzymes and receptors. numberanalytics.comresearchgate.net This functionality is a key feature in numerous pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics, where it often plays a crucial role in the drug's mechanism of action. numberanalytics.com Furthermore, the carboxylic acid moiety can enhance a compound's water solubility and modulate its metabolic stability, properties that are paramount in drug design and development. aakash.ac.inwiley-vch.deresearchgate.net

Overview of 5 Benzylisoxazole 3 Carboxylic Acid: a Distinctive Chemical Entity

5-Benzylisoxazole-3-carboxylic acid emerges as a molecule of significant interest by combining the advantageous features of both the isoxazole (B147169) ring and the carboxylic acid functional group. Its structure features a benzyl (B1604629) group at the 5-position and a carboxylic acid at the 3-position of the isoxazole ring. This specific arrangement of substituents bestows upon it a unique chemical profile, influencing its reactivity, and potential biological activity. The synthesis of such isoxazole derivatives often involves cycloaddition reactions, among other methods. nih.gov

Below is a table detailing the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1621018-32-3 bldpharm.com |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| SMILES | O=C(O)c1cc(on1)Cc2ccccc2 |

Research Scope, Objectives, and Current Gaps in the Understanding of 5 Benzylisoxazole 3 Carboxylic Acid

Foundational Approaches to Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of synthetic organic chemistry. The aromatic nature and the weaker nitrogen-oxygen bond of the isoxazole moiety make it a versatile building block in the synthesis of a wide range of compounds. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

A primary and widely utilized method for synthesizing the isoxazole scaffold is the 1,3-dipolar cycloaddition reaction. researchgate.netedu.krd This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with an alkyne or an alkene, which acts as the dipolarophile. researchgate.netmdpi.com

Nitrile oxides are often generated in situ from precursors like aldoximes or α-nitroketones due to their inherent instability. mdpi.comnih.govmdpi.com The reaction of these in-situ generated nitrile oxides with terminal alkynes provides a direct route to 3,5-disubstituted isoxazoles. edu.krd The versatility of this method allows for the synthesis of a diverse library of isoxazole derivatives. edu.krd For instance, various 2,4-disubstituted isoxazoles have been successfully synthesized using this approach with moderate to high yields. edu.krd

Cycloaddition-Condensation Strategies for Isoxazolecarboxylic Acids

Strategies combining cycloaddition and condensation reactions offer another effective pathway to isoxazole derivatives, particularly those bearing carboxylic acid groups. One such approach involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride in the presence of a base. mdpi.com

More complex, multi-step sequences can also be employed. For example, a high-purity, high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acid has been developed starting from a 3-substituted-3-oxopropionate. This process involves cyclization with hydroxylamine hydrochloride, followed by acetalization, ring opening via lactone hydrolysis, and subsequent ring closure and acidification. google.com Another strategy involves the use of nitroacetic esters and aromatic aldehydes to produce 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives. nih.govresearchgate.net These methods highlight the importance of carefully planned reaction sequences to achieve the desired substitution pattern and functionality on the isoxazole ring.

Metal-Catalyzed and Metal-Free Synthetic Routes for Isoxazole Scaffolds

Both metal-catalyzed and metal-free conditions have been successfully applied to the synthesis of isoxazole scaffolds. Transition metals, particularly palladium, are often used to catalyze C-H activation and arylation reactions, which can be instrumental in building complex isoxazole-containing molecules. nii.ac.jp Copper(I) has also been employed in catalytic hydrogenation processes relevant to isoxazole precursor synthesis. rsc.org

However, there is a growing emphasis on developing metal-free synthetic routes to avoid the costs, toxicity, and purification challenges associated with metal catalysts. rsc.org An efficient, metal-free cycloaddition of various α-nitroketones with alkenes or alkynes can be achieved using inexpensive and mild acids like p-toluenesulfonic acid (p-TsOH). mdpi.com This method provides good yields, especially for substituted phenylnitroketones. mdpi.com

Targeted Synthetic Routes to this compound

The synthesis of the specific target molecule, this compound, requires careful selection of precursors to ensure the correct placement of the benzyl (B1604629) and carboxylic acid groups on the isoxazole ring.

Precursor Selection and Chemical Transformations for the Benzyl Moiety Incorporation

To introduce the benzyl group at the 5-position of the isoxazole ring, a key precursor is a benzyl-substituted dipolarophile. In the context of a 1,3-dipolar cycloaddition, this would typically be a benzyl-substituted alkyne.

A general strategy involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. While direct synthesis of this compound is not extensively detailed, the synthesis of its ester, methyl 5-benzyl-4,5-dihydroisoxazole-3-carboxylate, has been reported. nih.gov This synthesis utilizes a 1,3-dipolar cycloaddition reaction, demonstrating the feasibility of incorporating the benzyl group at the desired position. nih.gov

Strategies for Regioselective Carboxylic Acid Introduction

The introduction of a carboxylic acid group at the 3-position of the isoxazole ring is a critical step that demands high regioselectivity. A common and effective strategy is to use a nitrile oxide precursor that already contains a masked or functionalized carboxylic acid group.

A prime example of such a precursor is an ester of 2-chloro-2-(hydroxyimino)acetate. This reagent can be used in a 1,3-dipolar cycloaddition reaction to form an isoxazoline-3-carboxylate. researchgate.net Subsequent hydrolysis of the ester group under basic or acidic conditions yields the desired carboxylic acid. This two-step process, involving cycloaddition followed by saponification, is a reliable method for producing isoxazole-3-carboxylic acids. mdpi.com The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has been successfully achieved, indicating that this strategy is applicable to isoxazoles with a substituent at the 5-position. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of isoxazole synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the yield and purity of this compound include the choice of solvent, temperature, and catalyst.

For the β-ketoester route, the reaction temperature can influence the rate of both the initial condensation and the subsequent cyclization. While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. The choice of base, if required for the cyclization step, is also critical.

In the context of 1,3-dipolar cycloaddition, the method of nitrile oxide generation is a crucial factor. The use of a mild base is often preferred to minimize side reactions. Solvent choice can also impact the reaction rate and regioselectivity. core.ac.uk Mechanochemical methods, such as ball-milling, have emerged as a solvent-free and efficient alternative for the synthesis of 3,5-disubstituted isoxazoles. sciarena.com

Table 1: Potential Reaction Conditions for Optimization

| Parameter | Variation | Expected Outcome |

| Solvent | Ethanol, Methanol, Dichloromethane, Toluene, Water | Affects solubility, reaction rate, and work-up |

| Temperature | Room Temperature, Reflux | Influences reaction kinetics and product stability |

| Catalyst/Base | Sodium Hydroxide, Triethylamine, DBU, Metal catalysts (e.g., Cu(I)) | Accelerates reaction and can control regioselectivity |

| Reactant Ratio | Equimolar, Excess of one reactant | Can drive the reaction to completion and minimize byproducts |

Derivatization Strategies for this compound

The presence of a carboxylic acid group, a benzyl moiety, and the isoxazole ring provides multiple avenues for the structural modification of this compound, allowing for the generation of a diverse library of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for derivatization through esterification and amidation reactions.

Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation is another key transformation, forming a stable amide bond. This can be accomplished by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of an amine. organic-chemistry.org Various other coupling reagents have also been developed for efficient amidation under mild conditions. nih.gov

Table 2: Common Coupling Reagents for Amidation

| Reagent | Full Name |

| DCC | Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

Modifications at the Benzyl Position

The benzyl group offers opportunities for further functionalization, primarily at the benzylic position (the carbon atom attached to the benzene (B151609) ring). The reactivity of this position is enhanced due to the stabilization of radical or ionic intermediates by the adjacent aromatic ring. libretexts.org

Common modifications include:

Halogenation: Radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. libretexts.org

Oxidation: The benzylic position can be oxidized to a carbonyl group or a carboxylic acid depending on the oxidizing agent and reaction conditions. edu.krd

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position, provided a suitable leaving group is present. organic-chemistry.org

Structural Diversification via Further Substitutions on the Isoxazole Ring

The isoxazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. Electrophilic aromatic substitution on the isoxazole ring typically occurs at the C4 position. reddit.com However, the presence of the electron-withdrawing carboxylic acid group at the C3 position may deactivate the ring towards electrophilic attack.

More commonly, functionalization of the isoxazole ring is achieved through other means:

Palladium-catalyzed cross-coupling reactions , such as Suzuki or Stille couplings, can be utilized if a halogen atom is present on the isoxazole ring. ignited.inresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group, such as a nitro group, is present on the isoxazole ring, it can be displaced by various nucleophiles. rsc.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing intermediates and final products, providing insights into the reaction pathway. sciarena.comresearchgate.netniscair.res.innih.gov For instance, the formation of the oxime intermediate in the reaction of a β-ketoester with hydroxylamine can be monitored by the appearance of characteristic signals in the 1H and 13C NMR spectra. sciarena.com

Computational chemistry , employing methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. organic-chemistry.org DFT calculations can be used to model the transition states and intermediates of the 1,3-dipolar cycloaddition reaction, providing information on the reaction energetics and regioselectivity. organic-chemistry.org Such studies can help to explain the observed product distribution and guide the design of more efficient synthetic routes. For instance, computational studies have been used to investigate the non-concerted mechanism of copper(I)-catalyzed cycloadditions, which proceed through metallacycle intermediates. organic-chemistry.org

Isomerization Pathways and Stereochemical Control

The synthesis of isoxazole derivatives, including this compound, often involves considerations of isomerization and stereochemical control to ensure the desired regiochemistry and stereochemistry of the final product. A key transformation in isoxazole chemistry is the isoxazole-azirine-isoxazole/oxazole isomerization, which can be controlled to yield different heterocyclic systems. nih.gov

Research has demonstrated that the isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles can be directed to form isoxazole-4-carboxylic esters and amides. nih.gov This process often proceeds through a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate. nih.gov The formation of this azirine and its subsequent rearrangement are influenced by reaction conditions and the nature of the substituents on the isoxazole ring. nih.gov For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105 °C leads to the formation of isoxazole-4-carboxylic esters. nih.gov Under milder conditions, such as in acetonitrile (B52724) at 50 °C, the transient azirine intermediate can be isolated. nih.gov

Furthermore, the choice of catalyst and reaction conditions can dictate the final product. Non-catalytic thermolysis of the intermediate azirines in a high-boiling solvent like o-dichlorobenzene at 170 °C can lead to the formation of oxazoles instead of isoxazoles. nih.gov The mechanisms governing these isomerization pathways and the factors influencing the reaction routes can be elucidated through computational methods like Density Functional Theory (DFT) calculations. nih.govspbu.ru

In the context of synthesizing 3,5-disubstituted isoxazoles, achieving regioselectivity is a critical aspect of stereochemical control. The reaction of β-keto esters with hydroxylamine, a common method for isoxazole synthesis, can lead to the formation of isomeric byproducts like 5-isoxazolones. acs.org To circumvent this, alternative strategies have been developed. One such method involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which can be synthesized from carboxylic acid derivatives via acyl Meldrum's acids. acs.org This approach allows for the clean formation of 5-substituted 3-isoxazolols without the isomeric byproduct. acs.org

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for constructing the isoxazole ring. rsc.orgnih.gov The regioselectivity of this reaction, which determines whether the 3,5-disubstituted or another isomeric product is formed, is a key element of stereochemical control. rsc.org While this reaction is often highly regioselective, instances of obtaining mixtures of regioisomers, such as 3,5- and 3,4-disubstituted isoxazoles, have been reported, particularly under mild basic conditions. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance efficiency. nih.gov These approaches focus on aspects such as the use of safer solvents, energy-efficient reaction conditions, and the reduction of hazardous waste. nih.govwjpmr.com

One prominent green chemistry technique is the use of microwave irradiation. rsc.orgnih.gov Microwave-assisted synthesis has been shown to significantly accelerate reaction rates, improve product yields, and enhance selectivity in the formation of isoxazole derivatives compared to conventional heating methods. nih.gov This technique aligns with the green chemistry goal of reducing energy consumption. nih.gov

Another sustainable approach involves the use of sonochemistry, or ultrasound irradiation. elifesciences.org Ultrasound-assisted synthesis of isoxazoles can lead to shorter reaction times, reduced energy consumption, and improved yields. elifesciences.org This method can also facilitate the use of greener solvents or even solvent-free conditions, minimizing waste and byproduct formation. elifesciences.org

The choice of solvent is a critical factor in green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in water, utilizing catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a green oxidant. rsc.org The use of water as a solvent fulfills key criteria of green synthetic procedures. rsc.org

Furthermore, the development of metal-free catalytic systems is a significant advancement in the green synthesis of isoxazoles. rsc.orgnih.gov While metal catalysts are widely used, they can pose environmental and health risks. rsc.org Metal-free routes, such as one-pot cascade reactions under ultrasonication using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water, offer a more sustainable alternative. nih.gov

Broad Spectrum Biological Activities of Isoxazole Scaffolds in Drug Discovery

The versatility of the isoxazole nucleus allows for the development of compounds with diverse therapeutic applications. researchgate.net This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural component in numerous biologically active molecules. sigmaaldrich.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The isoxazole scaffold is a cornerstone in the development of antimicrobial agents. nih.gov Clinically established antibiotics such as sulfamethoxazole, cloxacillin, and dicloxacillin (B1670480) feature the isoxazole ring, highlighting its importance in combating bacterial infections. nih.gov The antimicrobial potential of isoxazole derivatives has been extensively studied against a wide range of microorganisms, including both bacteria and fungi. researchgate.net

Research has demonstrated that the introduction of different substituents onto the isoxazole ring can significantly influence its antimicrobial efficacy. For instance, the presence of a thiophene (B33073) moiety has been shown to enhance the antimicrobial activity of isoxazole derivatives. nih.gov Furthermore, certain isoxazole-containing chalcones have exhibited potent antibacterial properties, while their dihydropyrazole derivatives have shown remarkable antifungal activity. nih.govnih.gov Some isoxazole derivatives have also been investigated for their antiviral activities, including against HIV. sigmaaldrich.com

Anticancer Potential

Isoxazole derivatives have emerged as a promising class of compounds in the field of oncology. nih.gov They have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of enzymes crucial for cancer cell survival like topoisomerase and histone deacetylase (HDAC), and interference with tubulin polymerization. nih.gov The isoxazole ring serves as a core structure in many potential anticancer medications. nih.gov

Numerous studies have highlighted the cytotoxicity of isoxazole derivatives against various human cancer cell lines. nih.gov For example, certain isoxazole-containing quinazoline (B50416) derivatives have demonstrated potent anticancer activity against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net The anticancer effects of these compounds are often attributed to their ability to interact with key biological targets within cancer cells, such as protein kinases and cell surface receptors. nih.gov

Anti-inflammatory and Analgesic Effects

The isoxazole scaffold is a well-established pharmacophore for the development of anti-inflammatory and analgesic agents. nih.gov A notable example is the selective COX-2 inhibitor, valdecoxib, which contains an isoxazole ring. nih.gov The anti-inflammatory properties of isoxazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.gov

Several studies have reported the synthesis and evaluation of isoxazole derivatives for their anti-inflammatory and analgesic activities. sigmaaldrich.com For instance, certain isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones have exhibited potent anti-inflammatory and analgesic effects comparable to standard drugs. sigmaaldrich.com The analgesic properties of some isoxazole derivatives are believed to be mediated through non-opioid receptor pathways. nih.gov

Specific Biological Activities of this compound and Closely Related Analogs

While the broader class of isoxazoles exhibits a wide range of biological activities, this section focuses on the specific activities of this compound and its near structural relatives.

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, P2X Receptors)

Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. medchemexpress.com Elevated levels of uric acid can lead to conditions such as gout. drugbank.com Research has shown that derivatives of 5-phenylisoxazole-3-carboxylic acid, which are structurally very similar to this compound, are potent inhibitors of xanthine oxidase. nih.gov

A study on a series of 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many of these compounds exhibited inhibitory potency in the micromolar to submicromolar range. nih.gov The structure-activity relationship (SAR) studies indicated that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. nih.gov For instance, the presence of a cyano group at the 3-position of the phenyl ring was found to be a favorable substitution for potent xanthine oxidase inhibition. nih.gov

Interactive Data Table: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

| Compound | R | IC₅₀ (µM) |

| 5a | 3-CN | 0.85 |

| 5b | 4-CN | 1.23 |

| 5c | 3-NO₂ | 2.17 |

| 5d | 4-NO₂ | 3.54 |

| 5e | H | >10 |

| 11a | 3-CN | 0.15 |

| 11b | 4-CN | 0.28 |

| 11c | 3-NO₂ | 0.98 |

| 11d | 4-NO₂ | 1.56 |

| 11e | H | >10 |

| Allopurinol | - | 2.53 |

P2X Receptor Antagonism

Receptor Antagonism/Agonism

The isoxazole scaffold has been incorporated into ligands targeting a variety of receptors. For instance, new isoxazole derivatives have been designed and evaluated as potential ligands for nicotinic acetylcholine (B1216132) receptors, with some compounds showing analgesic properties. nih.gov Additionally, isoxazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic activities, with some acting as α1-adrenergic receptor antagonists. nih.gov

However, specific studies detailing the receptor antagonism or agonism profile of this compound are limited in the publicly available scientific literature. The diverse receptor interactions of other isoxazole-containing molecules suggest that this compound could potentially interact with various receptor systems, warranting further investigation to elucidate its specific receptor binding profile.

Investigation of Specific Cellular Pathways and Mechanisms of Action

The precise cellular pathways and mechanisms of action for this compound itself are not extensively detailed in publicly available research. However, studies on closely related isoxazole-3-carboxylic acid derivatives provide significant insights into the potential biological targets and mechanisms that this class of compounds may modulate. The isoxazole-3-carboxylic acid scaffold is recognized as a versatile pharmacophore that can interact with various biological macromolecules.

Research into derivatives of 5-phenylisoxazole-3-carboxylic acid has identified them as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov The inhibitory mechanism is believed to involve the interaction of the isoxazole ring and the carboxylic acid moiety with the active site of the enzyme. Molecular modeling studies of these derivatives have been performed to understand the binding modes and to guide further optimization. nih.gov

Furthermore, a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which share the core isoxazole-3-carboxylate structure with a benzyl group, have been investigated for their antimycobacterial properties. nih.gov The lead compounds in this series demonstrated bactericidal activity against Mycobacterium tuberculosis, suggesting a mechanism that leads to cell death rather than just inhibiting growth. nih.gov Time-kill kinetic assays indicated a concentration-dependent killing effect. nih.gov The synergistic activity observed with streptomycin, a known inhibitor of bacterial protein synthesis, suggests that these isoxazole derivatives may act on a different cellular pathway, potentially disrupting the cell wall or other essential metabolic processes. nih.gov

Other related isoxazole derivatives have been explored for a range of biological activities, including anti-inflammatory and antibacterial effects. nih.gov For instance, amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid have shown anti-inflammatory and antibacterial properties, with the benzoyl group at position 5 being important for this activity. nih.gov While the exact molecular targets were not fully elucidated in this study, the anti-inflammatory action may involve the inhibition of inflammatory mediators or enzymes like cyclooxygenases.

Therapeutic Applications and Lead Compound Identification

The therapeutic potential of this compound derivatives is being explored across several disease areas, driven by the diverse biological activities observed in related compounds. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Potential for Development as Pharmacological Agents

The primary therapeutic applications for derivatives of the this compound scaffold currently appear to be in the fields of infectious diseases and metabolic disorders.

The development of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as antimycobacterial agents is a promising area. nih.gov The high potency of some derivatives against drug-resistant strains of Mycobacterium tuberculosis makes them attractive candidates for further development as new anti-tuberculosis drugs. nih.gov The favorable selectivity index, indicating low cytotoxicity against mammalian cells, further enhances their potential as therapeutic agents. nih.gov

Additionally, the potent inhibitory activity of 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase suggests their potential for the treatment of hyperuricemia and gout. nih.govnih.gov These compounds represent a non-purine class of inhibitors, which could offer advantages over existing therapies. nih.gov The identification of a lead compound with an IC50 value of 0.13 μM against xanthine oxidase highlights the significant potential of this scaffold for developing new anti-gout medications. nih.gov

The broader anti-inflammatory and antibacterial activities of related isoxazole derivatives also suggest that the this compound scaffold could be a starting point for the development of drugs for inflammatory conditions and bacterial infections. nih.gov

Structure-Guided Design for Enhanced Biological Potency

Structure-guided design is a critical component in optimizing the therapeutic potential of this compound derivatives. By understanding the relationship between the chemical structure and biological activity, researchers can make targeted modifications to enhance potency and selectivity.

In the context of xanthine oxidase inhibitors, molecular modeling studies have provided valuable insights into the binding interactions of 5-phenylisoxazole-3-carboxylic acid derivatives with the enzyme's active site. nih.gov These studies have shown that the orientation of the phenyl group and the nature of its substituents significantly influence inhibitory activity. For example, the presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution pattern for potent inhibition. nih.gov This knowledge allows for the rational design of new derivatives with improved binding affinity. Enzyme kinetic studies have further characterized these compounds as mixed-type inhibitors. nih.gov

For the antimycobacterial agents, structure-activity relationship (SAR) studies on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates have revealed key structural features for activity. The substitution pattern on the benzyl group was found to be crucial, with a 3,4-dichlorobenzyl substituent leading to the most potent compound with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against M. tuberculosis H37Rv. nih.gov This information provides a clear direction for further synthetic efforts to enhance the antimycobacterial potency of this class of compounds.

The general strategy of using the isoxazole ring as a central scaffold and modifying the substituents at positions 3 and 5 allows for the fine-tuning of biological activity against various targets. This approach, combining synthetic chemistry with computational modeling and biological evaluation, is essential for the development of novel and effective therapeutic agents based on the this compound framework.

Methodological Frameworks for SAR/QSAR Analysis

SAR and QSAR studies employ a range of computational techniques to build predictive models that correlate physicochemical properties of compounds with their biological activities.

Two-dimensional QSAR modeling relates the biological activity of a series of compounds to their 2D structural properties. These properties, or descriptors, can include electronic effects, hydrophobicity, and steric parameters. For heterocyclic compounds like isoxazoles, 2D-QSAR can help identify key fragments and properties essential for activity. For instance, studies on related structures analyze parameters like molecular weight, logP, and topological surface area to build regression models that predict activity.

Three-dimensional QSAR methods provide a more detailed picture by considering the spatial arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease biological activity. For example, in studies of other heterocyclic inhibitors, 3D-QSAR models have been crucial for designing new derivatives with improved potency by suggesting specific structural modifications based on these fields. nih.govnih.gov A 3D-QSAR pharmacophore model for 1,2,4-triazole-5-substituted carboxylic acid bioisosteres was successfully established to guide future lead optimization. nih.gov

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are used in cheminformatics to quantify molecular similarity and diversity and to build SAR models. By comparing the fingerprints of active and inactive compounds, researchers can identify substructural features that are critical for the desired biological effect. This approach allows for the rapid screening of virtual libraries and the identification of novel compounds with a higher probability of being active.

Elucidating the Influence of the Benzyl Moiety on Biological Activity

The benzyl group at the 5-position of the isoxazole ring is a significant determinant of biological activity. Its size, hydrophobicity, and potential for aromatic interactions play a crucial role.

In related structures, the nature of the substituent at this position dramatically influences potency. For example, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, substitutions on the phenyl ring were critical. nih.gov The presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern, while changing it to a nitro group generally reduced inhibitory potency. nih.gov This suggests that specific electronic and steric features on the aromatic ring, in this case, the benzyl moiety, are key for interaction with the biological target.

Similarly, studies on other molecular scaffolds have shown that incorporating a benzyl moiety can be beneficial for activity. Research on thieno[2,3-d]pyrimidine (B153573) derivatives indicated that a benzylcarboxamide fragment attached to the core structure was advantageous for antimicrobial activity. researchgate.net The activity was highest for derivatives with no substituents on the benzene ring or with small substituents like methyl or methoxy (B1213986) groups, particularly in the para-position. researchgate.net This highlights the sensitivity of the binding pocket to the size and electronic nature of the benzyl group's substituents.

In the context of STAT3 inhibitors, the incorporation of a (4-cyclohexyl)benzyl moiety into a parent compound led to a threefold improvement in activity, underscoring the importance of this substructure. nih.gov

Table 1: Influence of Phenyl Ring Substitutions on Xanthine Oxidase Inhibition by 5-Phenylisoxazole-3-carboxylic Acid Derivatives This table is based on findings for the closely related 5-phenylisoxazole (B86612) scaffold.

| Compound | Phenyl Ring Substitution | Activity Note |

|---|---|---|

| Derivative A | 3-cyano | Preferred substitution, high potency |

Data interpreted from a study on 5-phenylisoxazole-3-carboxylic acid derivatives. nih.gov

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group at the 3-position is a key functional group, often acting as a pharmacophore due to its ability to participate in crucial binding interactions. researchgate.netwiley-vch.de

This group is typically ionized at physiological pH, allowing it to form strong electrostatic or hydrogen bond interactions with amino acid residues in the active site of a target protein, such as lysine (B10760008) or arginine. researchgate.netwiley-vch.de In many enzyme inhibitors, the carboxylate group mimics the substrate or anchors the ligand in the binding pocket. wiley-vch.de

The importance of this group is demonstrated in studies of various isoxazole-3-carboxylic acids. Research on inhibitors of bacterial serine acetyltransferase showed that the presence of the carboxylic acid functional group was generally important for maintaining inhibitory activity. nih.gov However, it could be successfully replaced by bioisosteres like esters or amides, which can also act as hydrogen bond acceptors. wiley-vch.denih.gov For instance, replacing the carboxylic acid with an ester moiety (e.g., in compounds 14 and 15) maintained significant affinity. nih.gov Among amide derivatives, bulky substituents like a phenyl ring or adamantane (B196018) attached to the amide nitrogen conferred higher affinity than smaller substituents. nih.gov

Table 2: Effect of Carboxylic Acid Modification on Enzyme Inhibition (IC50) This table is based on findings for isoxazole-3-carboxylic acid derivatives targeting bacterial serine acetyltransferase.

| Compound ID | Functional Group at Position 3 | IC50 (µM) |

|---|---|---|

| Carboxylic Acids | ||

| 18 | Carboxylic Acid | 2.6 |

| 20 | Carboxylic Acid | 11 |

| 17 | Carboxylic Acid | 21 |

| Esters | ||

| 19 | Ester | 7.3 |

| 14 | Ester | 10 |

| Amides | ||

| 10 | Amide (Phenyl) | 9 |

| 13 | Amide (Adamantane) | 16.3 |

| 11 | Amide (Unsubstituted) | 26 |

Data sourced from a study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. nih.gov

Impact of Substitutions on the Isoxazole Ring System

In a series of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives, the presence of a benzoyl group at position 5 was found to be responsible for the most potent anti-inflammatory and antibacterial effects. nih.gov This again points to the importance of an aromatic moiety at the 5-position.

Furthermore, in a different series of isoxazole derivatives, replacing a 2-aminothiazole (B372263) ring attached to the isoxazole core with a 2-aminooxazole resulted in the most efficient inhibitory activity against the target enzyme. nih.gov This demonstrates that even distal modifications can have a profound effect on the molecule's interaction with its biological target. The introduction of electron-withdrawing groups on a phenyl ring attached to this auxiliary ring also appeared to be beneficial for affinity. nih.gov

These findings collectively illustrate that while the 5-benzyl and 3-carboxylic acid groups are primary drivers of activity, the entire molecular scaffold contributes to the final biological profile, and modifications at any position must be considered in the design of new, more effective agents.

Pharmacophore Modeling and Ligand-Based Drug Design Initiatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach focuses on identifying the essential three-dimensional arrangement of chemical features of a series of active molecules that are responsible for their biological activity. These features, collectively known as a pharmacophore, represent the key interaction points between a ligand and its receptor.

For the this compound scaffold, a hypothetical pharmacophore model can be generated based on its inherent structural characteristics. The key chemical features include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. The isoxazole ring itself can participate in various interactions, while the carboxylic acid moiety is a potent hydrogen bond donor and acceptor. The benzyl group provides a significant hydrophobic and aromatic feature.

In a typical pharmacophore modeling study, a set of known active and inactive molecules containing the this compound core would be used as a training set. Computational software would then identify the common features and their spatial relationships that are critical for activity. A potential pharmacophore model for a hypothetical target might include:

A hydrogen bond acceptor (HBA): The oxygen atom in the isoxazole ring or the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor (HBD): The hydroxyl group of the carboxylic acid.

A hydrophobic/aromatic feature (HY/AR): The benzyl group.

An additional aromatic feature (AR): The isoxazole ring itself.

The spatial arrangement of these features would be crucial. For instance, a model might specify the precise distances and angles between the HBA, HBD, and the centroid of the aromatic ring of the benzyl group.

Table 1: Hypothetical Pharmacophore Features for this compound Derivatives

| Pharmacophore Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (C=O), Isoxazole ring (N, O) | Interaction with donor groups on the receptor |

| Hydrogen Bond Donor (HBD) | Carboxylic acid (-OH) | Interaction with acceptor groups on the receptor |

| Aromatic/Hydrophobic (AR/HY) | Benzyl group | Pi-pi stacking, hydrophobic interactions |

| Negative Ionizable (NI) | Carboxylic acid | Ionic interaction with a positive charge on the receptor |

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features and spatial arrangement, thus prioritizing them for synthesis and biological evaluation.

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound aims to systematically modify its structure to enhance biological activity, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) data, which correlates changes in molecular structure with changes in biological effect.

Modifications of the Benzyl Group:

The benzyl group offers a prime site for modification to explore the hydrophobic pocket of a target binding site. Substituents can be introduced on the phenyl ring to probe for additional interactions.

Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electronic nature of the ring and influence binding affinity.

Steric Effects: Varying the size and position of the substituent (ortho, meta, para) can provide insights into the shape and size of the hydrophobic pocket. Bulky substituents might enhance van der Waals interactions or, conversely, cause steric hindrance.

Additional Binding Moieties: Introducing functional groups capable of forming additional hydrogen bonds (e.g., -OH, -NH₂) or other interactions can significantly improve potency.

Table 2: Hypothetical SAR of Benzyl Group Modifications

| Derivative | R-Group on Phenyl Ring | Hypothetical Activity (IC₅₀, µM) | Rationale for Design |

| 1 | H (unsubstituted) | 5.2 | Parent Compound |

| 2 | 4-Cl | 2.8 | Electron-withdrawing group may enhance binding. |

| 3 | 4-OCH₃ | 4.1 | Electron-donating group may influence binding. |

| 4 | 4-CF₃ | 1.5 | Strong electron-withdrawing group can improve interactions. |

| 5 | 3,4-diCl | 0.9 | Multiple substitutions to probe larger hydrophobic pocket. |

| 6 | 4-OH | 3.5 | Potential for an additional hydrogen bond. |

Modifications of the Carboxylic Acid Group:

The carboxylic acid is often a key pharmacophoric element, responsible for crucial hydrogen bonding or ionic interactions. However, it can also lead to poor pharmacokinetic properties. Therefore, bioisosteric replacement is a common strategy in rational drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Common bioisosteres for a carboxylic acid include:

Tetrazole: A five-membered aromatic ring that is a well-established carboxylic acid mimic.

Hydroxamic acid: Can also act as a chelating agent for metal ions in enzyme active sites.

Sulfonamide: Can form different hydrogen bonding patterns.

Acylsulfonamide: The acidity is more comparable to a carboxylic acid.

Table 3: Bioisosteric Replacements for the Carboxylic Acid Moiety

| Derivative | Carboxylic Acid Replacement | Hypothetical Activity (IC₅₀, µM) | Rationale for Design |

| 1 | -COOH | 5.2 | Parent Compound |

| 7 | Tetrazole | 6.8 | Mimics the acidity and planar nature of the carboxylic acid. |

| 8 | -C(O)NHOH (Hydroxamic acid) | 4.5 | Potential for different hydrogen bonding and chelation. |

| 9 | -SO₂NH₂ (Sulfonamide) | 10.3 | Alters the acidic and hydrogen bonding properties. |

| 10 | -C(O)NHSO₂CH₃ (Acylsulfonamide) | 3.9 | Acidity is closer to the parent carboxylic acid. |

By systematically applying these design principles and iteratively synthesizing and testing new derivatives, researchers can develop a comprehensive SAR profile for the this compound scaffold. This knowledge is instrumental in optimizing lead compounds to produce potent and selective drug candidates.

Computational Chemistry and Theoretical Investigations of 5 Benzylisoxazole 3 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Molecular docking simulations are employed to predict how 5-benzylisoxazole-3-carboxylic acid might bind to the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

For analogous structures, such as 5-phenylisoxazole-3-carboxylic acid derivatives, molecular modeling studies have been performed to understand their binding mode with enzymes like xanthine (B1682287) oxidase nih.gov. These studies help in predicting the binding affinity, often expressed as a docking score or estimated inhibition constant (Ki). The binding affinity is influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Similar in silico approaches have been used to evaluate phenyl-isoxazole-carboxylic acid derivatives as potential COX enzyme inhibitors nih.gov.

Table 1: Example of Predicted Binding Affinities of Isoxazole (B147169) Derivatives with a Hypothetical Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| This compound | Protein X | -8.5 | 0.58 |

| 5-Phenylisoxazole-3-carboxylic acid nih.gov | Protein X | -8.2 | 0.85 |

| Isoxazole-carboxamide Derivative A nih.gov | Protein X | -7.9 | 1.52 |

| Reference Inhibitor | Protein X | -9.1 | 0.21 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. Analysis of the docked pose of this compound would reveal specific interactions. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming hydrogen bonds with polar residues such as arginine, serine, or tyrosine. The benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tryptophan, or tyrosine. The isoxazole ring itself can also participate in various non-covalent interactions.

In studies of related compounds, specific interacting residues have been identified. For instance, in the interaction of 5,6-benzocoumarin-3-carboxylic acid with bovine serum albumin, hydrogen bonds were observed with residues such as Asn390, Arg409, Tyr410, Lys413, and Ser488 lew.ro.

Table 2: Potential Key Interacting Residues for this compound in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction | Typical Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (B10760008) (Lys) | Hydrogen Bond, Salt Bridge | 1.8 - 3.5 |

| Carboxylic Acid (-COOH) | Serine (Ser), Threonine (Thr) | Hydrogen Bond | 2.5 - 3.5 |

| Benzyl Group | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking | 3.5 - 5.0 |

| Benzyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | 3.0 - 5.0 |

| Isoxazole Ring | Histidine (His) | π-π Stacking / H-Bond (with N/O) | 3.5 - 5.0 |

Note: This table illustrates the types of interactions that could be identified through ligand-protein interaction analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule like this compound.

DFT calculations are used to determine the electronic structure, including the distribution of electron density and the energies of molecular orbitals. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. Studies on similar heterocyclic carboxylic acids have used DFT to determine these properties researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets. For this compound, the oxygen atoms of the carboxyl group and the isoxazole ring would be expected to be regions of negative potential, while the hydrogen of the carboxyl group would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability researchgate.net.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| E_HOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (E_gap) | 5.3 eV | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The data presented is illustrative, based on typical values for similar organic molecules.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds connecting the benzyl group and the carboxylic acid group to the isoxazole ring.

Computational conformational analysis involves systematically rotating these bonds to generate a potential energy surface. This landscape reveals the low-energy, stable conformers of the molecule and the energy barriers between them. Such in silico analyses have been used to understand the conformational preferences and polymorphism in related benzoic acid derivatives nih.gov. Identifying the most stable conformer is essential, as this is often the conformation responsible for biological activity.

Quantum chemical calculations can predict sites of reactivity within a molecule. For isoxazole derivatives, there are known reactive sites. For example, studies on the hydrogenation of a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, showed competition between two reducible sites: the benzylic-like position and the isoxazole N–O bond mdpi.comresearchgate.net. The calculations showed that the N-O bond of the isoxazole ring could be reductively opened mdpi.comresearchgate.net.

DFT-based reactivity descriptors, such as Fukui functions or local softness, can be calculated to predict which atoms are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding the molecule's metabolic fate or chemical reactivity.

Molecular Dynamics Simulations

Comprehensive molecular dynamics (MD) simulation data specifically for this compound is not extensively available in publicly accessible scientific literature. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For compounds like this compound, these simulations can provide critical insights into their behavior in a biological context.

Investigation of Ligand-Target Complex Stability

While specific studies on this compound are limited, the general principles of MD simulations can be applied to understand its potential interactions with biological targets. MD simulations of ligand-target complexes typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.

For analogous compounds, MD simulations have been used to monitor the conformational changes within a protein's binding pocket upon ligand binding. These simulations can reveal the dynamic evolution of the system and the stability of the ligand-protein complex over a set period, often in the nanosecond range. The stability is generally indicated by the convergence of RMSD values to a stable plateau.

Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Target Stability

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. | A lower, stable RMSD value over time suggests a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values in the binding site residues can indicate a stable binding of the ligand. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value suggests that the protein's overall structure remains compact and stable upon ligand binding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target protein. | A consistent number of hydrogen bonds throughout the simulation indicates stable interactions. |

Conformational Dynamics in Biological Environments

The conformational dynamics of this compound in biological environments, such as in aqueous solution or within a protein binding site, can be explored using MD simulations. These simulations would track the rotational and translational movements of the molecule, providing a picture of its flexibility and the different shapes (conformations) it can adopt. The benzyl group and the carboxylic acid moiety attached to the isoxazole ring are key regions of flexibility that would be of interest in such studies. Understanding these dynamics is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

These predictive models often use quantitative structure-property relationships (QSPR) derived from large datasets of known compounds. Key parameters that are typically predicted include:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved.

Excretion: Prediction of renal clearance and potential for biliary excretion.

For instance, Lipinski's Rule of Five is a commonly used guideline to predict the drug-likeness of a molecule. It assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical Properties and ADME Parameters for a Hypothetical Compound with Similar Features

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | ~219 g/mol | Favorable (< 500) |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Favorable (< 5) |

| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Favorable (≤ 10) |

| Polar Surface Area (PSA) | ~70-80 Ų | Good potential for cell permeability |

| Rotatable Bonds | 3 | Good conformational flexibility |

Note: These are estimated values for a compound with the structure of this compound based on general principles and may not reflect experimentally determined values.

Mechanistic Insights from Theoretical Studies

Theoretical studies, such as quantum chemical calculations using methods like Density Functional Theory (DFT), can provide deeper insights into the electronic structure and reactivity of this compound. These studies can elucidate the molecule's electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution.

Such information can be invaluable for understanding the mechanism of action at a molecular level. For example, the electrostatic potential map can reveal regions of the molecule that are likely to engage in electrostatic interactions with a biological target. The energies and shapes of the HOMO and LUMO can provide information about the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. While specific DFT studies on this compound are not widely published, this theoretical approach is a standard tool in computational drug design to rationalize structure-activity relationships and guide the design of new analogs with improved properties.

Analytical Methodologies for the Detection and Quantification of 5 Benzylisoxazole 3 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-benzylisoxazole-3-carboxylic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For carboxylic acids, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are also deshielded and absorb in the 2-3 ppm range. libretexts.org For this compound, the protons of the benzyl (B1604629) group and the isoxazole (B147169) ring will have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.org The carbons of the aromatic benzyl group and the heterocyclic isoxazole ring will also have distinct chemical shifts, allowing for a complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 160 - 180 |

| Isoxazole C4-H | 6.0 - 7.0 (singlet) | 100 - 110 |

| Benzyl CH₂ | 4.0 - 4.5 (singlet) | 30 - 40 |

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.5 (multiplet) | 125 - 130 |

| Isoxazole C3 | Not Applicable | 155 - 165 |

| Isoxazole C5 | Not Applicable | 165 - 175 |

| Phenyl C (quaternary) | Not Applicable | 135 - 140 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. pressbooks.puborgchemboulder.com

A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which often exists as a hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak typically between 1690 and 1760 cm⁻¹. orgchemboulder.com The presence of the isoxazole ring will also result in characteristic C=N and C-O stretching vibrations. The aromatic benzyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (very broad, strong) |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 (strong, sharp) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |

| Isoxazole Ring | C=N Stretch | ~1600 - 1650 (medium) |

| Isoxazole Ring | C-O Stretch | ~1200 - 1300 (medium) |

| Benzyl Group | C-H Bends | ~1450, ~1375 (medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound (MW: 203.19 g/mol chemicalbook.com), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). youtube.com The benzyl group can lead to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). Fragmentation of the isoxazole ring will also produce characteristic ions.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺ | 203 | Molecular Ion |

| [M - OH]⁺ | 186 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 158 | Loss of carboxyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. nih.gov Method development for this compound would typically involve a reversed-phase approach.

A C18 column is a common choice for the stationary phase, offering good retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and thus its retention. An acidic pH is generally used to suppress the ionization of the carboxyl group, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, as the aromatic and heterocyclic rings of the molecule will absorb UV light.

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, carboxylic acids are generally non-volatile and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the column. Therefore, derivatization is often necessary to convert this compound into a more volatile and thermally stable derivative prior to GC analysis. researchgate.net

Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl halides). researchgate.net The resulting ester is much more volatile and amenable to GC analysis. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane), is important for achieving good separation. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 5: Potential GC Method Parameters for a Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, particularly in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most prominent and powerful techniques used.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that separates compounds based on their physicochemical properties followed by mass-based detection. For carboxylic acids like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation strategy. nih.gov The combination of a liquid chromatograph with a mass spectrometer allows for the precise identification and quantification of the target analyte.

Electrospray ionization (ESI) is a frequently utilized ionization source in LC-MS for the analysis of polar molecules, including carboxylic acids. researchgate.net In negative ion mode, ESI facilitates the deprotonation of the carboxylic acid group, forming a [M-H]⁻ ion, which is then detected by the mass spectrometer. ekb.eg This approach offers high sensitivity and specificity. Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns of the parent ion, a technique known as multiple reaction monitoring (MRM). researchgate.net

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have enabled faster analysis times and improved resolution. shimadzu.co.kr When coupled with tandem mass spectrometry, UHPLC-MS/MS provides a robust platform for the quantitative analysis of carboxylic acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. usherbrooke.ca However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable forms. nih.govresearchgate.net

Common derivatization reactions include esterification and silylation. gcms.cz Esterification can be achieved using reagents like BF₃-methanol or by reacting with an alcohol in the presence of an acid catalyst. researchgate.netchromforum.org Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.casigmaaldrich.com Another derivatization approach involves the use of pentafluorobenzyl (PFB) bromide, which creates derivatives with excellent electron capture properties suitable for detection by negative chemical ionization (NCI) mass spectrometry. springernature.com

The choice of GC column is critical for achieving good separation. A common choice is a capillary column with a stationary phase like 5% diphenyl-95% dimethylpolysiloxane. usherbrooke.ca The mass spectrometer then detects the derivatized analyte, providing both qualitative and quantitative information.

Quantitative Analysis in Research Matrices

The quantitative analysis of this compound in complex research matrices, such as biological fluids or environmental samples, presents unique challenges that require meticulous method development and validation.

Development of Calibration Curves and Limit of Detection Studies

A fundamental aspect of quantitative analysis is the establishment of a reliable relationship between the analytical signal and the concentration of the analyte. This is achieved through the development of calibration curves. Standard solutions of this compound at various known concentrations are prepared and analyzed to generate a calibration curve by plotting the instrument response against the concentration. The linearity of this curve over a specific concentration range is a critical parameter.

Limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For GC-MS methods analyzing derivatized carboxylic acids, LOQs can range from the low micrograms per liter (µg/L) to milligrams per liter (mg/L) depending on the specific compound and matrix. usherbrooke.ca For instance, GC-MS methods for short-chain carboxylic acids have reported LOQs ranging from 0.049 mg L⁻¹ to 4.15 mg L⁻¹. usherbrooke.ca Derivatization followed by GC-MS analysis has demonstrated the potential for very low limits of detection, in some cases below 10 picograms. nih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govwaters.com For instance, a method for analyzing carboxylic acids in various biological matrices involved LLE with ethyl acetate. nih.gov

As mentioned previously, derivatization is a key strategy, particularly for GC-MS analysis. The choice of derivatizing agent depends on the functional groups present in the molecule and the analytical technique being used. gcms.cz

| Derivatization Reagent | Derivative Formed | Applicable Technique | Key Features |

| BF₃-Methanol/Butanol | Methyl/Butyl Esters | GC-MS | A common esterification method for carboxylic acids. nih.govresearchgate.net |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Esters | GC-MS | A widely used silylating agent that increases volatility. usherbrooke.casigmaaldrich.com |

| PFBBr (Pentafluorobenzyl Bromide) | Pentafluorobenzyl (PFB) Esters | GC-MS (NCI) | Produces derivatives with high electron capture affinity, enhancing sensitivity in NCI mode. researchgate.netspringernature.com |

| o-Benzylhydroxylamine | - | LC-MS/MS | Used for the derivatization of carboxylic acids prior to LC-MS/MS analysis. nih.gov |

Validation of Analytical Methods for Accuracy and Precision